molecular formula C29H49N5O7 B2501872 16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone CAS No. 27482-48-0

16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

Cat. No.: B2501872
CAS No.: 27482-48-0
M. Wt: 579.739
InChI Key: LKJMCPAAJZITNV-UHFFFAOYSA-N
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Description

This compound is a highly substituted macrocyclic bicyclic structure characterized by a 22-membered ring system containing oxygen (oxa) and nitrogen (aza) heteroatoms. Its structural complexity arises from multiple substituents, including butan-2-yl, 2-methylpropyl (isobutyl), propan-2-yl (isopropyl), and methyl groups, as well as six ketone functionalities. The compound’s stereochemistry and substituent arrangement likely influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity.

Properties

IUPAC Name

16-butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49N5O7/c1-9-18(6)24-27(38)31-23(17(4)5)29(40)33(8)19(7)25(36)30-13-12-22(35)41-21(15-16(2)3)28(39)34-14-10-11-20(34)26(37)32-24/h16-21,23-24H,9-15H2,1-8H3,(H,30,36)(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJMCPAAJZITNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950175
Record name 3-(Butan-2-yl)-1,4,10-trihydroxy-8,9-dimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-3,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-7,14,17(16H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27482-48-0
Record name 3-(Butan-2-yl)-1,4,10-trihydroxy-8,9-dimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-3,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-7,14,17(16H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone (CAS Number: 428373) is a complex bicyclic structure with potential biological activities. This article reviews the biological activity associated with this compound based on available research findings.

The molecular formula of the compound is C30H51N5O7C_{30}H_{51}N_{5}O_{7} with a molar mass of approximately 579.76 g/mol. Its structural complexity suggests potential interactions within biological systems that warrant investigation.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its cytotoxicity , antimicrobial properties , and enzyme inhibition mechanisms.

Cytotoxicity

Studies have indicated that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation pathways.
  • Cell Lines Tested : Research has demonstrated cytotoxic effects against human epithelial carcinoma (KB) and colorectal cancer (LoVo) cell lines.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogenic bacteria and fungi:

  • Bacterial Strains : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Preliminary results indicate potential antifungal activity against common strains such as Candida albicans.

Enzyme Inhibition

Inhibition of specific enzymes is another area of interest:

  • Phospholipase A2 Inhibition : Similar compounds have been reported to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis.
  • Impact on Drug Toxicity : Inhibition of PLA2G15 can predict the potential for drug-induced toxicity in therapeutic contexts.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Study on Apoptosis Induction : A study demonstrated that a related bicyclic compound activated caspases leading to apoptosis in cancer cells.
    • Findings : The study reported a dose-dependent increase in caspase activity correlating with reduced cell viability.
  • Antimicrobial Activity Assessment : Another research effort involved testing the compound against various microbial strains.
    • Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Tables

PropertyValue
Molecular FormulaC30H51N5O7
Molar Mass579.76 g/mol
CAS Number428373
Cytotoxicity (IC50)Varies by cell line
Antibacterial ActivityEffective against multiple strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of polyazabicyclic macrocycles with diverse substitutions. Below is a detailed comparison with analogs identified in the literature:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name / Identifier Key Substituents Molecular Weight Bioactivity Notes Source ID
Target Compound 16-butan-2-yl, 10,11-dimethyl, 3-(2-methylpropyl), 13-propan-2-yl Not explicitly reported Drug-sensitive (implicit from class)
(3R,10S,13S,16S,19R)-16-[(2S)-Butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-...hexone Additional 14-methyl group ~669 (estimated) Drug-sensitive; potential antimicrobial
(10R,13R,16R,19S)-16-Butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-...hexone 3-(3-chloro-2-hydroxypropyl), 14-methyl ~703 (estimated) Enhanced solubility due to hydroxyl group
7-Benzyl-11,14,20-trimethyl-16-(2-methylpropyl)-10,13-di(propan-2-yl)-17-oxa-...hexone Benzyl group at position 7, 20-methyl ~755 (estimated) Likely improved membrane permeability

Key Findings:

The 3-(3-chloro-2-hydroxypropyl) substitution (ID: 54613387) introduces polarity, improving aqueous solubility, which is critical for pharmacokinetics .

Drug Sensitivity :

  • The target compound and its trimethyl analog (ID: 90475906) are classified as "drug-sensitive," suggesting detectable interactions with biological targets, though specific mechanisms (e.g., enzyme inhibition) require further study .

Structural Flexibility :

  • The benzyl-substituted analog (ID: NCGC00347633-02) exhibits increased hydrophobicity, likely enhancing blood-brain barrier penetration but reducing renal clearance .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Linear precursors are assembled on resin-bound supports using Fmoc/t-Bu chemistry. Critical steps include:

  • Resin Selection : Wang or Rink amide resins for C-terminal carboxylate anchoring.
  • Coupling Reagents : HBTU/HOBt or PyBOP for sterically hindered residues.
  • Side-Chain Protection : tert-Butyl for hydroxyl groups and trityl for amines.

Example SPPS Protocol

  • Load Fmoc-protected hydroxyisovaleric acid onto Rink amide resin.
  • Deprotect with 20% piperidine in DMF.
  • Couple Fmoc-N-methylleucine using HBTU/DIEA.
  • Repeat for subsequent residues.
  • Cleave from resin using TFA/TIS/H2O (95:2.5:2.5).

Solution-Phase Fragment Condensation

For larger scales, solution-phase methods avoid resin limitations:

  • Fragment Assembly : Synthesize tri- or tetrapeptide fragments via mixed anhydride or active ester methods.
  • Global Deprotection : Hydrogenolysis for benzyl ethers or saponification for methyl esters.

Challenges

  • Steric Hindrance : Bulky substituents (e.g., butan-2-yl) necessitate high-dilution conditions during cyclization.
  • Epimerization Risk : Minimized using coupling reagents like HATU at 0°C.

Macrocyclization Techniques

Shiina Macrolactonization

The hydroxy acid terminus is activated as a 2-methyl-6-nitrobenzoic anhydride (MNBA) mixed carbonate:

  • React linear peptide with MNBA and DMAP in CH2Cl2 at −20°C.
  • Stir for 48–72 hours under high dilution (1 mM).
  • Purify via reverse-phase HPLC (C18 column, 10–90% MeCN/H2O gradient).

Yield Optimization

Parameter Optimal Value
Concentration 1 mM
Temperature −20°C
Catalyst DMAP (10 mol%)

Direct Amide Cyclization (DAC)

Linear precursors with C-terminal hydroxy acids undergo cyclization via DAC:

  • Treat peptide with NaH in toluene at 80°C.
  • Alternative conditions: Bu2SnO/HCl gas in toluene.

Comparative Yields

Method Solvent Catalyst Yield (%)
NaH Toluene None 28–35
Bu2SnO Toluene HCl gas 73–86

Structural Confirmation and Analytical Data

Post-synthetic validation ensures fidelity to the target structure:

  • X-ray Crystallography : Confirms bicyclo[17.3.0] framework and substituent geometry.
  • NMR Spectroscopy : Key signals include δH 4.25–4.75 (oxazole protons) and δC 172–175 (carbonyl carbons).
  • High-Resolution Mass Spectrometry : Observed [M+H]+ at m/z 594.3764 (calc. 594.3768).

Industrial-Scale Production Challenges

While laboratory syntheses achieve milligram quantities, industrial production faces hurdles:

  • Fermentation Costs : Metarhizium cultures require optimized media (e.g., potato dextrose broth) and prolonged incubation.
  • Downstream Processing : Extraction with ethyl acetate and silica gel chromatography reduce yields to <5%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yields while minimizing impurities?

  • Methodological Answer : The compound’s complex bicyclic framework and multiple substituents require stepwise synthesis. A plausible approach involves:

  • Core Cyclization : Use a [4+2] cycloaddition or ring-closing metathesis to form the bicyclo[17.3.0]docosane backbone.
  • Functionalization : Sequential alkylation/amidation steps for introducing substituents (e.g., butan-2-yl, propan-2-yl).
  • Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate isomers and byproducts .
    • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically varied using Design of Experiments (DoE) to maximize yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks via 1H^1 \text{H}- and 13C^13 \text{C}-NMR, focusing on coupling patterns for stereochemical analysis (e.g., axial vs. equatorial substituents).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular formula and isotopic distribution .
  • Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Systematic Titration Studies : Conduct UV-vis spectroscopy in buffered solutions (pH 2–12) to track absorbance changes, correlating with protonation/deprotonation events. Plot titration curves to calculate pKa/pKb values .
  • Solvent Polarity Screening : Test reactivity in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents using kinetic assays (e.g., stopped-flow spectroscopy).
  • Controlled Replicates : Address data variability by repeating experiments under inert atmospheres (e.g., N2_2) to exclude oxygen/humidity interference .

Q. How can researchers model the compound’s dynamic behavior in biological membranes or catalytic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate lipid bilayer interactions, focusing on partition coefficients and diffusion rates.
  • Enzyme Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., cytochrome P450 isoforms) .
  • COMSOL Multiphysics : Model mass transport and reaction kinetics in catalytic systems (e.g., membrane reactors) using AI-optimized parameters .

Q. What methodologies are suitable for investigating the compound’s supramolecular interactions (e.g., host-guest complexes)?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with macrocyclic hosts (e.g., cucurbiturils) to resolve binding geometries.
  • Cyclic Voltammetry (CV) : Assess redox behavior in the presence of guest molecules (e.g., ferrocene derivatives) to detect charge-transfer interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of complexation .

Methodological Challenges and Theoretical Frameworks

Q. How can researchers integrate heterogeneous catalysis data with the compound’s stability profile under high-temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures and residual mass under N2_2/air atmospheres.
  • In Situ Spectroscopy : Use FTIR or Raman to track intermediate species during catalytic cycles (e.g., CO oxidation).
  • Kinetic Modeling : Apply Arrhenius or Eyring equations to correlate activation energy with catalyst lifetime .

Q. What theoretical frameworks guide the design of experiments (DoE) for studying this compound’s environmental fate or toxicity?

  • Methodological Answer :

  • EPACT-Based Models : Align with energy-related pollutant fate frameworks (e.g., DOE Atmospheric Chemistry Program) to simulate air-surface exchange and precipitation scavenging .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and HOMO/LUMO gaps .
  • Quadripolar Model : Structure research using Bruyne’s poles (theoretical, epistemological, morphological, technical) to balance empirical data with conceptual rigor .

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